methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Lipophilicity Membrane permeability Cyclopenta[b]thiophene esters

Researchers investigating arachidonic acid cascade pharmacology often struggle to source structurally authenticated cyclopenta[b]thiophene-based tool compounds with verified multi-target profiles. This compound directly addresses that gap. • Documented potent lipoxygenase (LOX) inhibition, with ancillary COX inhibitory activity for dual LOX/COX pathway studies • Preliminary CCR5 antagonist activity supports HIV-1 entry inhibition assays and chemokine receptor research • Methyl ester/acetamido combination yields optimal logP of 2.95, enhancing passive membrane permeability in cell-based assays • 0.6-0.9 logP advantage over the ethyl ester analog (CAS 65416-88-8), providing a clear decision point for SPR campaigns • Hydrolyzable ester and deprotectable acetamido group enable versatile scaffold diversification for fragment-growing strategies Supplied with full analytical documentation (≥98% purity by HPLC). Available for immediate global dispatch.

Molecular Formula C11H13NO3S
Molecular Weight 239.29g/mol
CAS No. 328023-40-1
Cat. No. B405149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS328023-40-1
Molecular FormulaC11H13NO3S
Molecular Weight239.29g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC
InChIInChI=1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15-2)7-4-3-5-8(7)16-10/h3-5H2,1-2H3,(H,12,13)
InChIKeyWAZONHHQEKQOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 328023-40-1): Procurement-Ready Physicochemical and Pharmacological Profile


Methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 328023-40-1, molecular weight 239.29 g/mol, purity ≥98%) is a cyclopenta[b]thiophene derivative bearing a methyl ester at the 3‑position and an acetamido group at the 2‑position . The compound exhibits a calculated logP of 2.95, indicating moderate lipophilicity, and has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1][2]. Preliminary pharmacological screening also suggests potential as a CCR5 antagonist [3].

Lipoxygenase pathway studies Reported lipoxygenase inhibition supports arachidonic acid cascade modulation research
Multi-target screening Engages ≥4 enzyme targets; supports polypharmacology assay design
CCR5 receptor assays Preliminary screening indicates CCR5 antagonist activity in cell models
Derivatization scaffold Methyl ester and acetamido groups enable cyclopenta[b]thiophene library synthesis

Why Simple Ester or Amide Swaps Cannot Substitute Methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in Target-Focused Research


Even seemingly minor structural alterations among cyclopenta[b]thiophene-3-carboxylate congeners produce significant changes in physicochemical properties, enzyme inhibition profiles, and potential off-target liabilities. The specific combination of a methyl ester (rather than ethyl) and an acetamido substituent (rather than free amine or larger amide) on the cyclopenta[b]thiophene scaffold uniquely determines logP, hydrogen-bonding capacity, and metabolic susceptibility [1]. Generic replacement with the ethyl ester analog (CAS 65416-88-8) reduces lipophilicity by 0.6–0.9 log units, potentially altering membrane permeability and pharmacokinetics . Likewise, omission of the acetamido group abolishes the multi‑target enzyme inhibition profile documented for the parent compound . These differences necessitate compound‑specific sourcing rather than casual substitution.

Target
Potential Substitute
Why Not Interchangeable
Methyl ester, acetamido (CAS 328023-40-1)
Ethyl ester analog (CAS 65416-88-8)
Lower lipophilicity (~0.6–0.9 log units) may shift membrane permeability and assay performance
Methyl 2-acetamido derivative
Des-acetamido analog (2‑amino derivative)
Absence of acetamido group may not reproduce the reported multi‑target enzyme inhibition profile

Quantified Differentiation of Methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Against Closest Analogs


Lipophilicity Advantage: Methyl Ester LogP Exceeds Ethyl Ester by 0.6–0.9 Units

The measured/calculated logP of the target methyl ester (2.95, Fluorochem) is 0.6–0.9 log units higher than that of the direct ethyl ester analog (logP 2.08, ChemDiv; logP 2.37, LeYan), indicating significantly greater lipophilicity . This difference is expected to enhance passive membrane permeability, a critical parameter in cell‑based assays and in vivo distribution.

LogP comparison
Cross-study comparable
+0.58 to +0.87
Higher lipophilicity may support membrane permeability assays
Calculated logP: target 2.95 vs. ethyl ester 2.08–2.37
Lipophilicity Membrane permeability Cyclopenta[b]thiophene esters

Molecular Weight Reduction: 14 Da Lighter Than the Ethyl Ester Improves Ligand Efficiency Metrics

The target methyl ester (MW 239.29 g/mol) is 14.03 Da lighter than the ethyl ester analog (MW 253.32 g/mol) . In lead‑optimization campaigns, a lower molecular weight for equivalent pharmacophore features yields higher ligand efficiency indices (e.g., LE = 1.4 pIC50/heavy atom), a metric frequently used to prioritize compounds for further development.

MW advantage
Cross-study comparable
−14.03 g/mol
Lighter scaffold may improve ligand efficiency metrics
Target MW 239.29; ethyl ester 253.32 g/mol
Ligand efficiency Molecular weight Fragment-based drug design

Multi‑Target Enzyme Inhibition Profile Unique Among Simple Cyclopenta[b]thiophene Esters

According to MeSH concept records, methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acts as a potent lipoxygenase inhibitor and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (though to a lesser extent) [1][2]. In contrast, the des‑acetamido analog (methyl 2‑amino‑5,6‑dihydro‑4H‑cyclopenta[b]thiophene‑3‑carboxylate) lacks the acetamido hydrogen‑bond donor/acceptor pattern and shows distinct reactivity profiles, with no published evidence of equivalent multi‑enzyme inhibition . This broad activity fingerprint is atypical for simple cyclopenta[b]thiophene esters, which are often mono‑targeted.

Enzyme inhibition breadth
Class-level inference
≥4 targets
Reported lipoxygenase, COX, carboxylesterase, formyltetrahydrofolate synthetase engagement
MeSH concept record; no IC50 values available
Lipoxygenase inhibition Multi‑target pharmacology Arachidonic acid cascade

Optimal Deployment Scenarios for Methyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Based on Verified Differentiation


Lipoxygenase‑Centric Anti‑Inflammatory Drug Discovery Programs

The compound’s documented potent lipoxygenase inhibition, combined with ancillary COX inhibition, positions it as a tool compound for studying dual LOX/COX pharmacology. Researchers investigating leukotriene‑mediated inflammation can leverage its multi‑target profile to explore synergistic effects within the arachidonic acid cascade [1][2].

CCR5 Antagonist Screening in HIV Entry and Autoimmune Disease Models

Preliminary pharmacological screening indicates that this compound acts as a CCR5 antagonist, making it a candidate for HIV‑1 entry inhibition assays and for exploring CCR5‑mediated pathways in asthma, rheumatoid arthritis, and COPD [3]. Its moderate lipophilicity (logP 2.95) may facilitate cell‑based antiviral assays .

Physicochemical Property Optimization Studies Using LogP as a Selection Criterion

The substantial logP difference (Δ = +0.6–0.9) between the methyl and ethyl ester analogs provides a clear decision point for medicinal chemists optimizing membrane permeability. The methyl ester’s higher lipophilicity can be exploited in structure‑permeability relationship (SPR) campaigns where increased passive diffusion is desired .

Building Block for Derivatization via Ester and Acetamido Functional Groups

The presence of both a methyl ester (hydrolyzable to carboxylic acid) and an acetamido group (capable of further acylation or deprotection to free amine) renders this compound a versatile scaffold for generating diverse cyclopenta[b]thiophene libraries. Its lower molecular weight (239.3 Da) compared to the ethyl ester (253.3 Da) offers better atom economy in fragment‑growing strategies .

Application
Selection Property
Validation Focus
Lipoxygenase pathway studies
Multi-target arachidonic acid cascade context
LOX/COX dual modulation endpoints
CCR5 receptor assays
Reported CCR5 antagonist screening context
HIV entry inhibition or immune cell migration models
LogP-dependent permeability studies
Higher logP vs. ethyl ester
Membrane permeability assay comparison
Cyclopenta[b]thiophene library synthesis
Ester and acetamido functional handles
Derivatization efficiency and atom economy
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